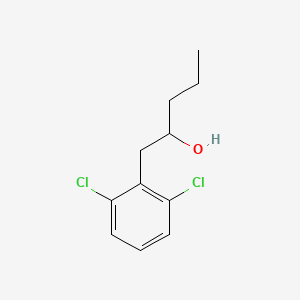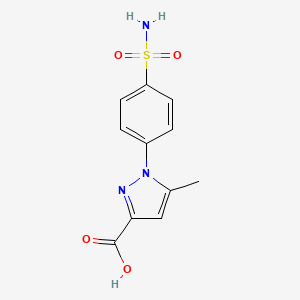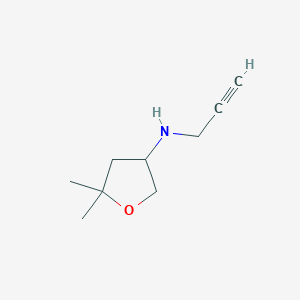
1-(2,6-Dichlorophenyl)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)pentan-2-ol is a chemical compound with the molecular formula C11H14Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorophenyl)pentan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The general steps are as follows:
Formation of Grignard Reagent: React 2,6-dichlorobenzaldehyde with a Grignard reagent such as pentylmagnesium bromide in an anhydrous ether solvent.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 1-(2,6-dichlorophenyl)pentan-2-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-(2,6-Dichlorophenyl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,6-dichlorophenyl)pentan-2-one.
Reduction: Formation of 1-(2,6-dichlorophenyl)pentane.
Substitution: Formation of derivatives with substituted functional groups.
科学的研究の応用
1-(2,6-Dichlorophenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,6-dichlorophenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-2-ol: Similar structure but with chlorine atoms at different positions.
1-(2,6-Dichlorophenyl)butan-2-ol: Shorter carbon chain.
1-(2,6-Dichlorophenyl)hexan-2-ol: Longer carbon chain.
Uniqueness
1-(2,6-Dichlorophenyl)pentan-2-ol is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,6-positions provides distinct steric and electronic effects compared to other isomers.
特性
分子式 |
C11H14Cl2O |
|---|---|
分子量 |
233.13 g/mol |
IUPAC名 |
1-(2,6-dichlorophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H14Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6,8,14H,2,4,7H2,1H3 |
InChIキー |
GWBWUVIWGUCBGA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC1=C(C=CC=C1Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)








![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
